molecular formula C14H15N3O B1493673 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 139452-53-2

6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B1493673
CAS No.: 139452-53-2
M. Wt: 241.29 g/mol
InChI Key: WGMOOYOVPLSQNC-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyridine and pyrimidinone core. The structure includes a methyl group at position 6 and a phenyl ring at position 2 (Figure 1). Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of ~285.3 g/mol . The compound is typically synthesized via condensation reactions involving pyrido-pyrimidinone precursors and aromatic aldehydes or amines, as seen in analogous syntheses .

Properties

IUPAC Name

6-methyl-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17-8-7-12-11(9-17)14(18)16-13(15-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOOYOVPLSQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriately substituted pyrimidines[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under heating conditions[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in a solvent like butanol (BuOH)[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrido[4,3-d]pyrimidin-4-one exhibit significant anti-inflammatory effects. These compounds can inhibit the expression and activity of critical inflammatory mediators such as:

  • Prostaglandin E2
  • Inducible Nitric Oxide Synthase (iNOS)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Nuclear Factor-kappa B (NF-κB)

The anti-inflammatory mechanism is primarily attributed to their ability to modulate these mediators' biochemical pathways, which are crucial in inflammatory responses .

Anticancer Activity

Pyrido[4,3-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They act as inhibitors of specific enzymes involved in cancer cell proliferation and survival. Notably, some derivatives have shown efficacy against histone demethylases (KDMs), which play a role in epigenetic regulation of gene expression related to cancer . For instance:

  • Compounds targeting KDM4 and KDM5 subfamilies demonstrate selective inhibition and cellular permeability.

Antimicrobial Effects

Some studies have demonstrated that pyrido[4,3-d]pyrimidin-4-one derivatives possess antimicrobial properties against various bacterial strains. Their mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Synthesis Techniques

The synthesis of 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves cyclization reactions using precursors such as 2,6-dimethyl-3,5-dicarbethoxy-4H-pyran-4-one and an appropriate aniline derivative under controlled conditions. Common methods include:

  • Reflux Conditions : Utilizing solvents like ethanol or methanol to facilitate cyclization.
  • Catalytic Approaches : Employing catalysts to enhance reaction efficiency and yield .

Industrial Production

In industrial settings, continuous flow reactors are often used for the production of this compound to ensure consistent reaction conditions and high yields. The process includes steps such as solvent extraction and crystallization for purification .

Case Study 1: Inhibition of Histone Demethylases

A study reported the development of N-substituted derivatives of pyrido[4,3-d]pyrimidin-4-one that effectively inhibit histone demethylases involved in cancer progression. These compounds were optimized through structure-based design to enhance their binding affinity and selectivity towards specific enzyme targets .

Case Study 2: Anti-inflammatory Activity Assessment

Another research focused on evaluating the anti-inflammatory properties of various pyrido[4,3-d]pyrimidine derivatives in preclinical models. The results indicated a dose-dependent reduction in inflammatory markers following treatment with these compounds .

Mechanism of Action

The mechanism by which 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key differentiator among pyrido-pyrimidinones is the substitution pattern, which influences solubility, stability, and target binding. Below is a comparative analysis:

Compound Name (CAS/Example) Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 6-methyl, 2-phenyl ~285.3 Moderate lipophilicity; no strong electron-withdrawing/donating groups .
6-Ethyl-2-(4-fluorophenyl) derivative 6-ethyl, 2-(4-fluorophenyl) 273.31 Increased lipophilicity (ethyl) + enhanced electronegativity (F) .
BI57867 (CAS 1113122-27-2) 4-fluorobenzyl, sulfanyl 492.56 Sulfanyl group enables disulfide bonding; fluorobenzyl enhances stability .
Voxtalisib (Example 113) Multiple substituents - PI3K/mTOR inhibitor; bulky groups enhance target selectivity .
44g (CAS 267.1246) 8-(piperazinyl)methyl 267.12 Basic piperazine group improves solubility and CNS penetration .

Purity and Stability

  • Most compounds, including the target, are reported at ≥95% purity .
  • Storage conditions vary: Chloro derivatives (e.g., ) may require inert atmospheres, while basic amines (e.g., 44g) are stable at room temperature .

Biological Activity

6-Methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15N3O\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}

Key Features:

  • Molecular Weight : 241.294 g/mol
  • Functional Groups : Contains a methyl group and a phenyl group which contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives of pyrido[2,3-d]pyrimidines target the ephrin receptor (EPH) family of proteins overexpressed in certain cancers. This suggests that this compound could potentially inhibit tumor growth through similar mechanisms .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. For example:

  • In vitro studies demonstrated that derivatives of pyrido[4,3-d]pyrimidines possess antibacterial properties against Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of specific substituents on the pyrido[4,3-d]pyrimidine core significantly affects its biological activity. For instance, modifications at the N8 position have been shown to enhance activity against certain targets .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several pyrido[4,3-d]pyrimidine derivatives including this compound. The results indicated:

CompoundTargetIC50 (µM)
6-Methyl-2-phenylEPH receptors15.2
Other derivativesVarious10.5 - 20.0

This data illustrates that 6-methyl-2-phenyl exhibits competitive IC50 values compared to other derivatives.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties:

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli12

These findings support the compound's potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

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